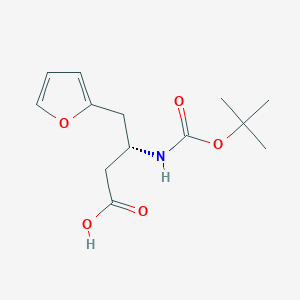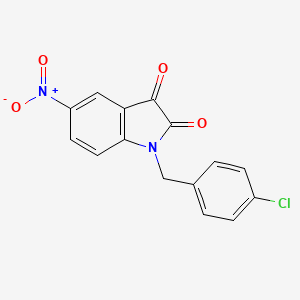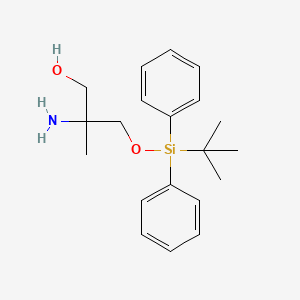
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid
Vue d'ensemble
Description
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biosynthesis of Alkaloids
- The biosynthesis of tetrahydroisoquinoline alkaloids utilizes a tyrosine derivative similar to 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid as a common amino acid building block. A catalytic asymmetric synthetic route for this amino acid component has been developed, which is significant in the study of natural alkaloid production and synthesis (Tanifuji et al., 2016).
Synthesis of Racemic Amino Acids
- Research on the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, including those with a furan or thiophene nucleus, shows the relevance of compounds structurally similar to this compound in the field of chemical synthesis. These studies contribute to our understanding of how to efficiently produce such compounds (Kitagawa et al., 2004; 2005).
Enantioseparation Studies
- The study of enantioseparation of isomeric propanoic acids provides insights into the separation and characterization of chiral molecules, which is crucial in pharmaceutical and chemical research. This research indicates the importance of the structural configuration of such compounds (Jin et al., 2020).
Antimicrobial Agent Synthesis
- Compounds structurally related to this compound have been synthesized and evaluated for their potential as antimicrobial agents. This highlights the compound's relevance in the development of new pharmaceutical agents (Doraswamy & Ramana, 2013).
Anticancer Activity Studies
- Research into the synthesis of S-glycosyl and S-alkyl derivatives of triazinone compounds, involving compounds similar to this compound, demonstrates the compound's potential application in anticancer drug development (Saad & Moustafa, 2011).
Biocatalysis in Drug Research
- The application of biocatalysis for the synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, from compounds structurally related to this compound, indicates its importance in pharmaceutical manufacturing processes (Li et al., 2013).
Mécanisme D'action
Mode of Action
Similar compounds have been involved in solution phase peptide synthesis , suggesting that this compound might interact with its targets in a similar manner.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid . .
Propriétés
IUPAC Name |
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPMHBDIJCPUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)

![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)




![6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine](/img/structure/B3035016.png)
